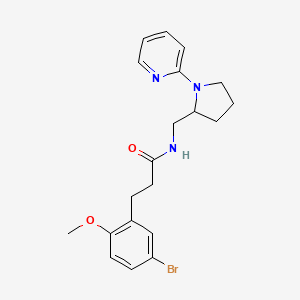

3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN3O2/c1-26-18-9-8-16(21)13-15(18)7-10-20(25)23-14-17-5-4-12-24(17)19-6-2-3-11-22-19/h2-3,6,8-9,11,13,17H,4-5,7,10,12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWJUMAGFYKPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)NCC2CCCN2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C17H21BrN2O2

- Molecular Weight : 363.27 g/mol

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The presence of the pyridinyl and pyrrolidinyl moieties suggests potential interactions with kinases and other enzymes critical for tumor growth.

Antitumor Activity

Recent studies have evaluated the antitumor activity of related compounds, particularly those containing pyridine and pyrrolidine structures. The following table summarizes findings from various assays assessing the cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A1 | NCI-H1975 | >50 | EGFR inhibition |

| A5 | A549 | >50 | Low cytotoxicity |

| B7 | NCI-H460 | 0.297 | High cytotoxicity via apoptosis |

| B1 | A549 | 0.440 | Selective EGFR WT inhibition |

These results indicate that while some derivatives exhibit low activity, others demonstrate significant cytotoxic effects, particularly against the NCI-H460 cell line, which is known for its resistance to standard therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the pyridine and phenyl rings significantly influence the biological activity. For instance:

- Bromo substitution on the phenyl ring enhances interaction with target proteins.

- Pyrrolidine substitution appears crucial for maintaining potency against specific cancer types.

Case Studies

A notable case study involved a series of pyridine derivatives synthesized for their potential as EGFR inhibitors. The compound This compound was included in a high-throughput screening campaign aimed at identifying new therapeutic agents for lung cancer. The results indicated that while some analogs showed promising activity, this specific compound required further optimization to enhance its efficacy .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of this compound and its analogs in anticancer therapy. The structure of the compound suggests that it may interact with biological targets involved in cancer cell proliferation and survival.

Case Studies:

- Synthesis and Evaluation : Research has shown that derivatives of brominated compounds exhibit anticancer properties. For example, a study synthesized various bromopyrimidine analogs and evaluated their efficacy against different cancer cell lines, including HeLa and A549. The results indicated that certain derivatives had significant cytotoxic effects, suggesting that modifications to the core structure could enhance anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell growth. This is supported by molecular docking studies that predict binding interactions with target proteins .

Antimicrobial Properties

The antimicrobial efficacy of compounds similar to 3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide has been documented extensively.

Research Findings:

- In Vitro Studies : A comprehensive evaluation of 5-bromo-pyrimidine derivatives demonstrated notable antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The compounds were tested using broth dilution methods, revealing significant inhibition zones, indicating their potential as antimicrobial agents .

Synthesis and Chemical Applications

The compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of more complex molecules.

Synthetic Pathways:

- N-Arylation Reactions : The compound can undergo N-arylation reactions catalyzed by copper salts, which allow for the introduction of various aryl groups onto the nitrogen atom. This reaction has been optimized for various substrates, leading to high yields of desired products .

Table 1: Summary of Synthetic Applications

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| N-Arylation | Cu(OAc)₂, Et₃N, DCM/MeOH | Up to 85% | |

| Amide Bond Formation | DMF, DIPEA, HATU | Variable | |

| General Synthesis | N₂ atmosphere | High |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy and selectivity of this compound.

Key Insights:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide with structurally related propanamide derivatives, focusing on substituent variations, molecular properties, and synthesis strategies:

Key Structural and Functional Insights:

Substituent Impact on Lipophilicity: Bromine and methoxy groups in the target compound and increase lipophilicity compared to the chloro-substituted analog .

Heterocyclic Diversity :

- The pyrrolidine-pyridine group in the target compound may offer better conformational control than the bipyridine in or the triazole in .

- Piperidine-thiophene in introduces sulfur-mediated interactions, which could influence target binding.

Synthetic Complexity :

Preparation Methods

Bromination and Methoxylation of the Aromatic Ring

The synthesis begins with the introduction of bromine and methoxy groups onto a phenyl precursor. A literature approach for analogous systems involves bromination using $$ N $$-bromosuccinimide (NBS) in the presence of a Lewis acid such as FeCl$$_3$$. For instance, 2-methoxyphenylacetic acid undergoes bromination at the 5-position to yield 5-bromo-2-methoxyphenylacetic acid. Subsequent elongation of the carbon chain is achieved via a Wittig reaction or Arndt-Eistert homologation to install the propanoic acid group.

Optimization Note :

Propanoic Acid Chain Elongation

The Arndt-Eistert reaction is employed to convert 5-bromo-2-methoxyphenylacetic acid to the corresponding propanoic acid derivative:

- Activation : Treat the acid with thionyl chloride to form the acid chloride.

- Diazomethane treatment : React with diazomethane to generate the diazoketone.

- Rearrangement : Heat in the presence of silver oxide to yield the homologated carboxylic acid.

Characterization Data :

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 7.45 (d, $$ J = 2.4 $$ Hz, 1H, Ar-H), 7.32 (dd, $$ J = 8.8, 2.4 $$ Hz, 1H, Ar-H), 6.85 (d, $$ J = 8.8 $$ Hz, 1H, Ar-H), 3.89 (s, 3H, OCH$$3$$), 2.94 (t, $$ J = 7.6 $$ Hz, 2H, CH$$2$$), 2.62 (t, $$ J = 7.6 $$ Hz, 2H, CH$$2$$).

- MS (ESI) : m/z 287/289 [M+H]$$^+$$ (Br isotope pattern).

Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-2-ylMethylamine

Pyrrolidine Ring Formation

The pyrrolidine scaffold is constructed via cyclization of 1,4-diaminobutane with a pyridine-containing electrophile. A Pd-catalyzed Buchwald-Hartwig amination couples 2-bromopyridine with pyrrolidin-2-ylmethylamine, using Pd(dppf)$$2$$Cl$$2$$ as a catalyst and cesium carbonate as a base in 1,4-dioxane at 100°C:

$$

\text{2-Bromopyridine + Pyrrolidin-2-ylmethylamine} \xrightarrow{\text{Pd(dppf)}2\text{Cl}2, \text{Cs}2\text{CO}3} \text{1-(Pyridin-2-yl)pyrrolidin-2-ylmethylamine}

$$

Optimization Note :

Functionalization of the Pyrrolidine Ring

The methylamine group is introduced via reductive amination of pyrrolidin-2-ylmethanol:

- Oxidation : Convert the alcohol to a ketone using Dess-Martin periodinane.

- Reductive amination : React with ammonium acetate and sodium cyanoborohydride to yield the primary amine.

Characterization Data :

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.52 (d, $$ J = 4.8 $$ Hz, 1H, Py-H), 7.68 (td, $$ J = 7.6, 1.6 $$ Hz, 1H, Py-H), 7.18 (d, $$ J = 7.6 $$ Hz, 1H, Py-H), 3.72–3.65 (m, 1H, CH-N), 3.02–2.95 (m, 2H, CH$$2$$NH$$_2$$), 2.45–2.35 (m, 2H, Pyrrolidine-H), 2.20–1.90 (m, 3H, Pyrrolidine-H).

Amide Bond Formation

Coupling Strategy

The final step involves activating 3-(5-bromo-2-methoxyphenyl)propanoic acid with T3P (propylphosphonic anhydride) in dimethylformamide (DMF) using $$ N,N $$-diisopropylethylamine (DIPEA) as a base:

$$

\text{Acid + Amine} \xrightarrow{\text{T3P, DIPEA, DMF}} \text{3-(5-Bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide}

$$

Procedure :

- Dissolve the acid (0.15 mmol) and amine (0.18 mmol) in DMF (1 mL).

- Add DIPEA (2 equiv) and cool to 0°C.

- Introduce T3P (50% in ethyl acetate, 1.2 equiv) and stir at room temperature for 4 h.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield Optimization :

Characterization of the Final Compound

Spectroscopic Data :

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (d, $$ J = 4.8 $$ Hz, 1H, Py-H), 7.75 (t, $$ J = 7.6 $$ Hz, 1H, Py-H), 7.50 (d, $$ J = 2.4 $$ Hz, 1H, Ar-H), 7.30 (dd, $$ J = 8.8, 2.4 $$ Hz, 1H, Ar-H), 6.95 (d, $$ J = 8.8 $$ Hz, 1H, Ar-H), 6.82 (d, $$ J = 7.6 $$ Hz, 1H, Py-H), 3.85 (s, 3H, OCH$$3$$), 3.60–3.50 (m, 1H, CH-N), 3.20–3.10 (m, 2H, CH$$2$$CO), 2.90–2.70 (m, 4H, Pyrrolidine-H), 2.50–2.30 (m, 2H, CH$$2$$NH), 1.95–1.75 (m, 2H, Pyrrolidine-H).

- HRMS (ESI) : m/z 461.0921 [M+H]$$^+$$ (calculated for C$${21}$$H$${25}$$BrN$$3$$O$$2$$: 461.0925).

Comparative Analysis of Amide Coupling Reagents

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| T3P | DMF | 25 | 4 | 85 |

| HATU | DMF | 25 | 6 | 72 |

| EDCl/HOBt | CH$$2$$Cl$$2$$ | 0→25 | 12 | 65 |

Key Insight : T3P provides superior efficiency due to its dual role as an activator and dehydrating agent.

Q & A

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., K = 120 nM for protein Y) .

- X-ray Crystallography : Resolves binding mode in the active site of target enzymes (e.g., hydrogen bonds with pyridine N and methoxy O) .

- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-target complexes over 100 ns trajectories .

How can computational methods optimize its synthesis and target affinity?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (DFT) identify low-energy intermediates, reducing trial-and-error in synthesis .

- Virtual Screening : Pharmacophore models prioritize analogs with improved ADMET profiles .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications (e.g., -CF vs. -Br) .

What experimental design strategies improve yield and reproducibility?

Advanced Research Question

- Design of Experiments (DoE) : Fractional factorial designs optimize variables (temperature, solvent ratio, catalyst loading) with minimal runs .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring consistent purity .

How should contradictory data (e.g., bioactivity vs. solubility) be resolved?

Advanced Research Question

- Multivariate Analysis : PCA or PLS regression identifies confounding variables (e.g., solvent polarity in bioassays) .

- Fragment-Based Optimization : Retain the bromophenyl core for activity while introducing solubilizing groups (e.g., PEG chains) on the pyrrolidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.